molecular formula C9H7BrN2O B8210927 3-Bromo-2-methoxy-1,8-naphthyridine

3-Bromo-2-methoxy-1,8-naphthyridine

Cat. No.: B8210927
M. Wt: 239.07 g/mol
InChI Key: FZGGHFHAAFBCPV-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxy-1,8-naphthyridine typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . These methods are designed to be eco-friendly, safe, and atom-economical.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methoxy-1,8-naphthyridine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide (NaN3), trimethylsilyl azide (Me3SiN3), and various metal catalysts . Reaction conditions often involve microwave irradiation to enhance reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation yields 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .

Scientific Research Applications

3-Bromo-2-methoxy-1,8-naphthyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxy-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand coordinating to metal ions, forming complexes that exhibit unique biological activities . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-8-methoxy-1,5-naphthyridine
  • 1,6-Naphthyridines
  • 1,5-Naphthyridines

Uniqueness

3-Bromo-2-methoxy-1,8-naphthyridine is unique due to its specific substitution pattern and the resulting chemical and biological properties. Compared to other naphthyridines, it may exhibit different reactivity and selectivity in chemical reactions, as well as distinct biological activities .

Properties

IUPAC Name

3-bromo-2-methoxy-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-13-9-7(10)5-6-3-2-4-11-8(6)12-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGGHFHAAFBCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CC=NC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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